molecular formula C14H13BrO3S B14306646 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane CAS No. 111690-61-0

2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane

Cat. No.: B14306646
CAS No.: 111690-61-0
M. Wt: 341.22 g/mol
InChI Key: WYYASMMLXMSSFH-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromothiophene and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane typically involves the formation of the dioxolane ring followed by the introduction of the bromothiophene and methoxyphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the dioxolane ring through cyclization of appropriate diols with aldehydes or ketones.

    Substitution Reactions: Introduction of the bromothiophene and methoxyphenyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromine substituent or the dioxolane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine site.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Materials Science: Use in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing specific pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,3-dioxolane
  • 2-(4-Bromothiophen-2-yl)-2-phenyl-1,3-dioxolane

Uniqueness

The presence of both the bromothiophene and methoxyphenyl groups in 2-(4-Bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane may confer unique properties, such as specific electronic or steric effects, that distinguish it from similar compounds.

Properties

CAS No.

111690-61-0

Molecular Formula

C14H13BrO3S

Molecular Weight

341.22 g/mol

IUPAC Name

2-(4-bromothiophen-2-yl)-2-(4-methoxyphenyl)-1,3-dioxolane

InChI

InChI=1S/C14H13BrO3S/c1-16-12-4-2-10(3-5-12)14(17-6-7-18-14)13-8-11(15)9-19-13/h2-5,8-9H,6-7H2,1H3

InChI Key

WYYASMMLXMSSFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(OCCO2)C3=CC(=CS3)Br

Origin of Product

United States

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